molecular formula C14H29IN2O2 B12732449 4-(1-Carboxy-2-methylpropyl)-1-ethyl-1-methylpiperazinium iodide ethyl ester CAS No. 109101-49-7

4-(1-Carboxy-2-methylpropyl)-1-ethyl-1-methylpiperazinium iodide ethyl ester

Cat. No.: B12732449
CAS No.: 109101-49-7
M. Wt: 384.30 g/mol
InChI Key: GIUFSUQROKWWPL-UHFFFAOYSA-M
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Description

4-(1-Carboxy-2-methylpropyl)-1-ethyl-1-methylpiperazinium iodide ethyl ester is a complex organic compound with a unique structure that combines a piperazinium core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Carboxy-2-methylpropyl)-1-ethyl-1-methylpiperazinium iodide ethyl ester typically involves multiple steps, starting with the preparation of the piperazinium core. The process may include:

    Formation of the Piperazinium Core: This step involves the reaction of ethylamine with methylamine in the presence of a suitable catalyst to form the piperazinium ring.

    Introduction of the Carboxy Group: The carboxy group is introduced through a carboxylation reaction, where a carboxylating agent such as carbon dioxide is used.

    Esterification: The final step involves the esterification of the carboxy group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(1-Carboxy-2-methylpropyl)-1-ethyl-1-methylpiperazinium iodide ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-(1-Carboxy-2-methylpropyl)-1-ethyl-1-methylpiperazinium iodide ethyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Carboxy-2-methylpropyl)-1-ethyl-1-methylpiperazinium iodide ethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Valsartan: A compound with a similar piperazinium core, used as an angiotensin receptor blocker.

    Tetrazole Derivatives: Compounds with similar functional groups, used in various pharmaceutical applications.

Uniqueness

4-(1-Carboxy-2-methylpropyl)-1-ethyl-1-methylpiperazinium iodide ethyl ester is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for diverse chemical reactions and interactions, making it a versatile compound for research and industrial use.

Properties

CAS No.

109101-49-7

Molecular Formula

C14H29IN2O2

Molecular Weight

384.30 g/mol

IUPAC Name

ethyl 2-(4-ethyl-4-methylpiperazin-4-ium-1-yl)-3-methylbutanoate;iodide

InChI

InChI=1S/C14H29N2O2.HI/c1-6-16(5)10-8-15(9-11-16)13(12(3)4)14(17)18-7-2;/h12-13H,6-11H2,1-5H3;1H/q+1;/p-1

InChI Key

GIUFSUQROKWWPL-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1(CCN(CC1)C(C(C)C)C(=O)OCC)C.[I-]

Origin of Product

United States

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